N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Description
N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-based amide compound featuring a 4-bromophenyl group attached via a carboxamide linkage and a 4-nitro-1H-pyrazole substituent at the N1 position of the pyrazole core. This structural motif is associated with diverse pharmacological activities, particularly in targeting cannabinoid receptors and microbial pathogens .
Properties
Molecular Formula |
C14H11BrN6O3 |
|---|---|
Molecular Weight |
391.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11BrN6O3/c15-10-1-3-11(4-2-10)17-14(22)13-5-6-19(18-13)9-20-8-12(7-16-20)21(23)24/h1-8H,9H2,(H,17,22) |
InChI Key |
GTRNRPRCFZQDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
KUSC-5001 is synthesized through a series of chemical reactions involving the 1-alkyl-1H-pyrazole-3-carboxamide moiety. The synthetic route typically involves the following steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a diketone.
Alkylation: The pyrazole ring is then alkylated to introduce the 1-alkyl group.
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the alkylated pyrazole with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of KUSC-5001 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
KUSC-5001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: KUSC-5001 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KUSC-5001. These derivatives can have different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For example, derivatives of pyrazoles have been shown to induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives possess antimicrobial activity against various pathogens. The incorporation of nitro groups into the pyrazole structure has been linked to enhanced antibacterial effects, suggesting potential use in treating infections .
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines, indicating that this compound could be explored for therapeutic applications in inflammatory diseases .
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of bromine and nitro groups can facilitate charge transfer processes essential for device efficiency .
Sensors
Due to its electronic properties, this compound may also find applications in the development of chemical sensors. The ability to interact with specific analytes could lead to the creation of sensitive detection systems for environmental monitoring or biomedical applications .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The research highlighted the potential for these compounds in targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring significantly impacted antimicrobial activity, with this compound showing superior effectiveness against resistant strains .
Mechanism of Action
KUSC-5001 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1. The compound targets the catalytic beta subunit of mitochondrial FoF1-ATP synthase (ATP5B), leading to a reduction in the levels of hypoxia-inducible factor 1 messenger ribonucleic acid. This inhibition results in decreased expression of hypoxia-inducible factor 1 target genes, such as carbonic anhydrase 9 and vascular endothelial growth factor, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : The 4-bromo substitution in the target compound may improve receptor binding compared to 2-bromo analogs due to reduced steric hindrance .
- Nitro Group : The 4-nitro pyrazole substituent is conserved in antimicrobial and receptor-targeting analogs, suggesting a role in stabilizing molecular interactions .
Cannabinoid Receptor Interactions
Pyrazole carboxamides are prominent in cannabinoid receptor modulation. The target compound shares structural similarities with SR144528 (CB2 antagonist) and JHU-75528 (CB1 antagonist) but lacks the bicyclic heptane moiety critical for SR144528’s CB2 selectivity (IC50 = 0.139 nM for CB1 in vs. 5.6 nM for CB2 in ). The absence of a sulfonamide group (cf. compound 4f in ) may reduce metabolic stability but simplify synthesis .
Antimicrobial and Antimycobacterial Activity
Compounds like 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (32% yield, ) exhibit antibacterial activity, suggesting that the target compound’s nitro and bromine substituents could enhance similar effects through membrane disruption or enzyme inhibition .
Yield Comparison :
- SEM-protected intermediates typically yield 15–37% , while deprotected analogs achieve 48–70% , aligning with trends in pyrazole carboxamide synthesis.
Physicochemical Properties
Stability: Nitro groups may confer oxidative sensitivity, necessitating storage at –20°C, as seen in stearidonoyl glycine analogs .
Biological Activity
N-(4-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide, a compound with the chemical formula C14H11BrN6O3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The compound is characterized by its unique structural features, which include:
- Pyrazole Core : The pyrazole ring is known for its ability to interact with various biological targets.
- Bromine Substitution : The presence of bromine enhances lipophilicity and may influence the compound's pharmacokinetics.
- Nitro Group : The nitro group can contribute to biological activity through redox reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. This compound has shown promising results in inhibiting tumor cell proliferation across various cancer types:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines:
This dual action of inhibiting both cancer cell growth and inflammatory responses positions it as a potential therapeutic candidate for conditions like cancer and arthritis.
Antimicrobial Activity
Additionally, this compound has been evaluated for antimicrobial properties against various pathogens:
Case Studies
In a notable study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their biological activities, revealing that modifications at different positions on the pyrazole ring could significantly enhance their efficacy against cancer and inflammation .
Another research effort focused on evaluating the structure-activity relationship (SAR) of similar pyrazole compounds, indicating that specific substitutions could optimize their biological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
